molecular formula C20H30N4O3S B14860039 N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide

N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide

Cat. No.: B14860039
M. Wt: 406.5 g/mol
InChI Key: PSALGBJISLTIDE-SQWLQELKSA-N
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Description

N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[311]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the dimethylbicycloheptane moiety: This can be done through a nucleophilic substitution reaction, where the bicycloheptane derivative is introduced.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Methanesulfonyl chloride with a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine derivatives.

Scientific Research Applications

N-(6-cyclopropyl-7-((

Properties

Molecular Formula

C20H30N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

(NZ)-N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-2,5-dihydro-1H-[1,2,4]triazolo[4,3-a]pyridin-3-ylidene]methanesulfonamide

InChI

InChI=1S/C20H30N4O3S/c1-20(2)14-7-6-13(16(20)8-14)11-27-17-9-18-21-22-19(23-28(3,25)26)24(18)10-15(17)12-4-5-12/h9,12-14,16,21H,4-8,10-11H2,1-3H3,(H,22,23)/t13-,14+,16+/m0/s1

InChI Key

PSALGBJISLTIDE-SQWLQELKSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@H]1C2)COC3=C(CN\4C(=C3)NN/C4=N\S(=O)(=O)C)C5CC5)C

Canonical SMILES

CC1(C2CCC(C1C2)COC3=C(CN4C(=C3)NNC4=NS(=O)(=O)C)C5CC5)C

Origin of Product

United States

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